molecular formula C14H19BrO B13213065 1-(4-Bromophenyl)-3,4-dimethylcyclohexan-1-ol

1-(4-Bromophenyl)-3,4-dimethylcyclohexan-1-ol

Cat. No.: B13213065
M. Wt: 283.20 g/mol
InChI Key: QLUHOXPEOBDWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3,4-dimethylcyclohexan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,4-dimethylcyclohexan-1-ol typically involves the bromination of a phenyl ring followed by the formation of the cyclohexanol structure. One common method involves the reaction of 4-bromobenzyl bromide with a suitable cyclohexanone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylcyclohexanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of 1-(4-bromophenyl)-3,4-dimethylcyclohexanone.

    Reduction: Formation of 1-(4-phenyl)-3,4-dimethylcyclohexan-1-ol.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3,4-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3,4-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl moiety but differs in the acetic acid functional group.

    N-(4-Bromophenyl)thiazol-2-yl derivatives: Contain the bromophenyl group but have a thiazole ring instead of a cyclohexanol structure.

    4-(4-Bromophenyl)piperazin-1-yl derivatives: Feature the bromophenyl group attached to a piperazine ring.

Uniqueness: 1-(4-Bromophenyl)-3,4-dimethylcyclohexan-1-ol is unique due to its specific combination of a bromophenyl group with a cyclohexanol structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

1-(4-bromophenyl)-3,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C14H19BrO/c1-10-7-8-14(16,9-11(10)2)12-3-5-13(15)6-4-12/h3-6,10-11,16H,7-9H2,1-2H3

InChI Key

QLUHOXPEOBDWGC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.